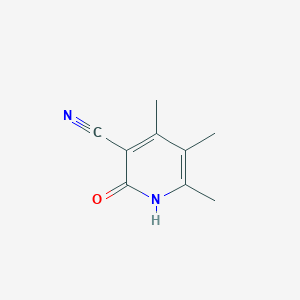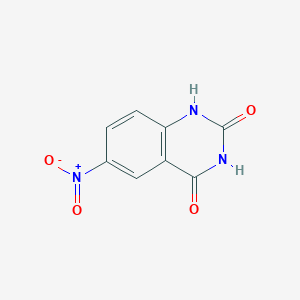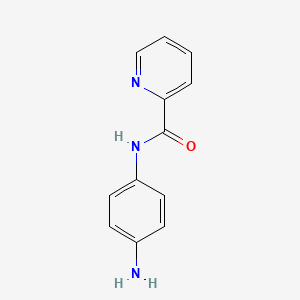
2-(1H-imidazol-1-yl)acetamide
概要
説明
2-(1H-imidazol-1-yl)acetamide is a chemical compound with the molecular formula C5H7N3O . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of imidazole derivatives has been widely investigated for their antimicrobial actions . The synthesis of this compound and similar compounds typically involves the reaction of acetate derivatives of benzimidazole with appropriate amines .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered imidazole ring attached to an acetamide group . The molecular weight of this compound is 125.13 .Chemical Reactions Analysis
Imidazole derivatives, including this compound, are known for their broad range of chemical and biological properties . They are key components in functional molecules used in a variety of applications .Physical And Chemical Properties Analysis
Imidazole is an amphoteric compound, meaning it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .科学的研究の応用
Anticancer Activities
2-(1H-imidazol-1-yl)acetamide derivatives have been explored for their potential anticancer activities. Duran and Demirayak (2012) synthesized derivatives of this compound and found that some exhibited reasonable anticancer activity against various human tumor cell lines, with a high activity specifically against melanoma-type cell lines (Duran & Demirayak, 2012).
Antifungal Agents
The compound has also been modified to create derivatives with antifungal properties. Altındağ et al. (2017) designed and synthesized derivatives to combat drug-resistant fungal infections, finding significant activity against Candida strains (Altındağ et al., 2017).
Acidity Constant Studies
Duran and Canbaz (2013) investigated the acidity constants (pKa) of newly synthesized this compound derivatives, contributing valuable data for further pharmacological applications (Duran & Canbaz, 2013).
Catalysts in Chemical Reactions
This compound has been used in the synthesis of biomimetic ligands and evaluated as catalysts for chemical reactions. Serafimidou et al. (2008) synthesized an acetamide derivative with imidazole rings, using it for alkene epoxidation with H2O2 (Serafimidou et al., 2008).
Antimicrobial and Anticonvulsant Activities
Aktürk et al. (2002) synthesized derivatives of this compound, evaluating their anticonvulsant activity. One derivative showed significant activity against seizures induced by maximal electroshock (Aktürk et al., 2002).
Inhibitors for Specific Enzymes
Derivatives of this compound have been developed as inhibitors for specific enzymes like β-secretase (BACE-1), contributing to research in neurodegenerative diseases. Yan et al. (2017) synthesized derivatives and evaluated them for their inhibitory activity, identifying potent analogs with high blood-brain barrier permeability (Yan et al., 2017).
Corrosion Inhibition
Rouifi et al. (2020) synthesized benzimidazole derivatives of this compound to study their inhibitory properties against corrosion, finding significant effectiveness in protecting carbon steel (Rouifi et al., 2020).
作用機序
Target of Action
2-(1H-imidazol-1-yl)acetamide, a derivative of imidazole, has been found to exhibit a broad range of biological activities . , human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT, also known as SOAT)-1 , and bacterial strains .
Mode of Action
Imidazole derivatives have been reported to interact with their targets in various ways, leading to different biological effects . For instance, some imidazole derivatives have been found to inhibit the proliferation of certain cell lines , while others have shown antimicrobial activity .
Biochemical Pathways
Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that multiple pathways may be affected .
Pharmacokinetics
Imidazole itself is known to be highly soluble in water and other polar solvents , which could potentially influence the bioavailability of its derivatives.
Result of Action
Imidazole derivatives have been reported to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
The solubility of imidazole in water and other polar solvents suggests that the compound’s action could potentially be influenced by the polarity of its environment.
Safety and Hazards
将来の方向性
Imidazole derivatives have become an important synthon in the development of new drugs . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These compounds are key components to functional molecules that are used in a variety of everyday applications . Therefore, the future direction in this field could involve the development of novel methods for the regiocontrolled synthesis of substituted imidazoles .
特性
IUPAC Name |
2-imidazol-1-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c6-5(9)3-8-2-1-7-4-8/h1-2,4H,3H2,(H2,6,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEAVLRNBGURMFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351875 | |
| Record name | 2-(1H-imidazol-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65991-91-5 | |
| Record name | 2-(1H-imidazol-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What does the spectroscopic data tell us about the synthesized 2-(1H-imidazol-1-yl)acetamide derivatives?
A1: The research article describes the synthesis and characterization of several this compound derivatives. The researchers confirmed the identity of these compounds using spectroscopic techniques:
- IR Spectroscopy: This technique provided information about the functional groups present in the molecules, such as the characteristic peaks for amide and imidazole rings. []
- 1H NMR Spectroscopy: This technique provided information about the number and type of hydrogen atoms in the molecules, confirming the expected structure of the synthesized compounds. []
- Mass Spectrometry: This technique provided the molecular weight of the compounds, further supporting their successful synthesis. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1298853.png)












